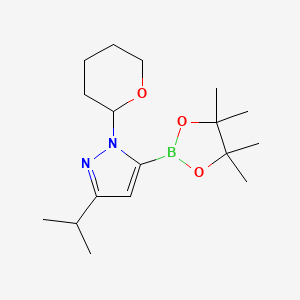![molecular formula C12H8Br2O2S B13982920 2,2'-Thiobis[4-bromophenol] CAS No. 5336-22-1](/img/structure/B13982920.png)
2,2'-Thiobis[4-bromophenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Thiobis[4-bromophenol] is an organic compound with the molecular formula C12H8Br2O2S and a molecular weight of 376.064 g/mol It is characterized by the presence of two bromophenol groups connected by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis[4-bromophenol] typically involves the reaction of 4-bromophenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the thiobis linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of 2,2’-Thiobis[4-bromophenol] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Thiobis[4-bromophenol] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenol groups to phenol groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Thiobis[4-bromophenol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,2’-Thiobis[4-bromophenol] involves its interaction with molecular targets through its bromophenol groups. These interactions can lead to the inhibition of enzyme activity or the modulation of biological pathways. The sulfur atom in the compound plays a crucial role in stabilizing the interactions and enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Thiobis[4-chlorophenol]
- 2,2’-Methylenebis[4-chlorophenol]
- 2,4-Disubstituted thiazoles
Uniqueness
2,2’-Thiobis[4-bromophenol] is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chlorinated analogs.
Propiedades
Número CAS |
5336-22-1 |
|---|---|
Fórmula molecular |
C12H8Br2O2S |
Peso molecular |
376.07 g/mol |
Nombre IUPAC |
4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H8Br2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H |
Clave InChI |
HQRWNPFVXNLBJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)SC2=C(C=CC(=C2)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)


![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)

![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)


![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)

